N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of benzo[d]oxazole derivatives, which are synthesized by reacting 2-aminophenol with potassium hydroxide and carbon disulfide . The resulting benzo[d]oxazole-2-thiol is then reacted with various intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties, particularly against colorectal carcinoma and other malignancies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and receptors involved in cell proliferation and survival, leading to its anticancer effects. Additionally, its antimicrobial activity may be due to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide: Known for its anticancer and antioxidant activities.
Benzoxazole derivatives: Exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide stands out due to its unique combination of heterocyclic structures, which contribute to its diverse biological activities. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-5-fluoro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c22-14-7-8-18-13(10-14)11-19(28-18)20(26)23-12-15-4-3-9-25(15)21-24-16-5-1-2-6-17(16)27-21/h1-2,5-8,10-11,15H,3-4,9,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAGUAZQYZUDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC5=C(S4)C=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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